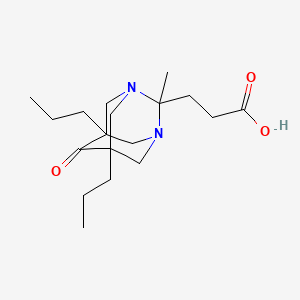

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid

描述

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a structurally complex adamantane derivative featuring a diazaadamantane core (a rigid, diamondoid bicyclic structure) substituted with methyl, propyl, and ketone groups. The propanoic acid moiety at the C3 position introduces carboxylic acid functionality, which may enhance solubility and enable interactions with biological targets. The diazaadamantane scaffold likely confers metabolic stability and rigidity, while the propyl groups may increase lipophilicity, influencing membrane permeability .

属性

分子式 |

C18H30N2O3 |

|---|---|

分子量 |

322.4 g/mol |

IUPAC 名称 |

3-(2-methyl-6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |

InChI |

InChI=1S/C18H30N2O3/c1-4-7-17-10-19-12-18(8-5-2,15(17)23)13-20(11-17)16(19,3)9-6-14(21)22/h4-13H2,1-3H3,(H,21,22) |

InChI 键 |

ZRTMRCFPFVDODP-UHFFFAOYSA-N |

规范 SMILES |

CCCC12CN3CC(C1=O)(CN(C2)C3(C)CCC(=O)O)CCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the propanoic acid moiety. Common reagents used in these steps include alkyl halides, amines, and carboxylic acids, with reaction conditions often involving controlled temperatures and the use of catalysts to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.

化学反应分析

Types of Reactions

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Chlorinated 3-Phenylpropanoic Acid Derivatives (Antimicrobial Agents)

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) Methyl/ethyl esters of chlorinated 3-phenylpropanoic acids (2–3) .

- Comparison: Core Structure: The target compound replaces the phenyl ring with a diazaadamantane core, which may reduce aromatic interactions but enhance steric and hydrogen-bonding capabilities. Functional Groups: Both share a propanoic acid group, but the adamantane derivative lacks chlorine substituents, which are critical for the antimicrobial activity of compounds 1–3 . Bioactivity: Chlorinated derivatives 1–3 exhibit selective antimicrobial effects against E. coli and S. aureus, whereas the adamantane derivative’s biological profile remains uncharacterized.

3-(Methylthio)propanoic Acid Esters (Aroma Compounds)

- Examples: 3-(Methylthio)propanoic acid methyl ester (OAV = 622.49 µg·kg⁻¹ in pineapple) 3-(Methylthio)propanoic acid ethyl ester (OAV = 78.06 µg·kg⁻¹) .

- Comparison: Volatility: The esters’ thioether and ester groups enhance volatility, making them key aroma contributors. In contrast, the carboxylic acid group in the adamantane derivative likely reduces volatility, favoring non-volatile applications (e.g., therapeutics).

Complex Propanoic Acid Derivatives (Pharmaceutical Candidates)

- Examples: N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (patented compound) 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (WO90/09374) .

- Comparison: Structural Complexity: The adamantane derivative’s diazaadamantane core is more rigid than the bicyclic or peptide-like structures in these analogs. Functional Diversity: The patented compounds often include amino, thiol, or peptide linkages, whereas the adamantane derivative focuses on ketone and alkyl substituents.

Data Table: Key Comparative Features

Key Research Findings and Implications

- Antimicrobial vs. Structural Rigidity: The chlorine and hydroxyl groups in 3-phenylpropanoic acid derivatives are critical for antimicrobial activity, a feature absent in the adamantane compound. However, the latter’s rigid core could improve target binding specificity in enzyme inhibition .

- Functional Group Impact: Esters (volatile) vs.

- Synthetic Challenges: The adamantane derivative’s complex synthesis (due to its polycyclic structure) contrasts with the simpler preparation of phenylpropanoic acid analogs, which are biosynthesized by marine actinomycetes .

生物活性

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a compound belonging to the class of diazaadamantanes. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is . The structure features a diazaadamantane core modified with propanoic acid and a ketone group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has been limited. However, related compounds within the diazaadamantane family have demonstrated various pharmacological effects, including:

- Antiviral Activity: Some diazaadamantanes have shown efficacy against viral infections by inhibiting viral replication.

- Antitumor Properties: Certain derivatives have been investigated for their potential to inhibit tumor cell proliferation.

Antiviral Activity

A study evaluating the antiviral properties of diazaadamantane derivatives indicated that modifications on the adamantane structure could enhance antiviral efficacy. The study highlighted that compounds with bulky substituents exhibited increased activity against viruses such as HIV and HCV.

Antitumor Activity

In vitro studies have demonstrated that specific diazaadamantane derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid was shown to inhibit cell growth in breast cancer models through mitochondrial pathway activation.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-Diazaadamantane Derivative A | Antiviral | 0.5 | |

| 1,3-Diazaadamantane Derivative B | Antitumor | 1.2 | |

| 3-(2-Methyl-6-oxo...) | Under Investigation | N/A | Current Study |

Table 2: Structural Characteristics of Diazaadamantanes

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| 3-(2-Methyl-6-oxo...) | C24H30N2O | Ketone, Propanoic Acid |

| 1,3-Diazaadamantane A | C22H28N2O2 | Ester, Ketone |

| 1,3-Diazaadamantane B | C20H26N2O | Amine, Ketone |

常见问题

Q. How can researchers optimize the compound's pharmacokinetic profile through structural modifications?

- Strategy : Perform SAR studies by synthesizing analogs with varied alkyl chain lengths (propyl vs. pentyl) or substituents (e.g., halogenation). Assess bioavailability via in situ intestinal perfusion models and plasma protein binding assays .

Methodological Challenges and Solutions

Q. Addressing Low Yield in Multi-Step Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。